REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([N:8]2[C:12]3=[N:13][CH:14]=[CH:15][CH:16]=[C:11]3N=N2)[CH:5]=[CH:6][CH:7]=1.[OH-].[Na+]>P(=O)(O)(O)O>[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]2[C:3]=1[C:11]1[CH:16]=[CH:15][CH:14]=[N:13][C:12]=1[NH:8]2 |f:1.2|
|
Name
|
|
Quantity
|
2.8 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C=CC1)N1N=NC=2C1=NC=CC2
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
P(O)(O)(O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
Compounds 4
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
150 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled to 0° C.
|
Type
|
EXTRACTION
|
Details
|
Extraction with methylene chloride
|
Type
|
CUSTOM
|
Details
|
afforded
|
Type
|
CUSTOM
|
Details
|
was then purified by HPLC
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C2C3=C(NC2=CC=C1)N=CC=C3
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 180 mg | |
YIELD: PERCENTYIELD | 9% | |
YIELD: CALCULATEDPERCENTYIELD | 7.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |